molecular formula C20H24N2O3 B268967 N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide

N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide

Cat. No. B268967
M. Wt: 340.4 g/mol
InChI Key: CUXKIFSIJGULGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as IBOP or IBOPA and belongs to the class of phenylbutanamides. This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of IBOP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. IBOP has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects:
IBOP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IBOP has also been shown to reduce fever and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of IBOP is its relatively low toxicity, which makes it suitable for use in animal studies. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of IBOP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on IBOP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBOP has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these devastating diseases. Another area of interest is the development of new formulations of IBOP that improve its solubility and bioavailability, which could make it a more effective therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of IBOP and its potential applications in treating a range of diseases.

Synthesis Methods

The synthesis of IBOP involves the reaction of 4-aminophenyl-2-phenoxybutyric acid with isobutyryl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain IBOP in high purity.

Scientific Research Applications

IBOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. IBOP has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C20H24N2O3/c1-4-18(25-17-8-6-5-7-9-17)20(24)22-16-12-10-15(11-13-16)21-19(23)14(2)3/h5-14,18H,4H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

CUXKIFSIJGULGI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)C)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)C)OC2=CC=CC=C2

Origin of Product

United States

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